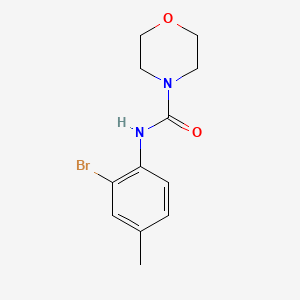![molecular formula C16H14FN3O B7513275 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies. TAK-659 has shown remarkable efficacy in preclinical models and is currently being evaluated in clinical trials.
Mechanism of Action
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea binds to the active site of BTK and inhibits its kinase activity, thereby preventing downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK also impairs the migration and adhesion of B cells to the microenvironment, which is critical for their survival.
Biochemical and physiological effects:
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, which is a desirable effect for cancer therapy. In addition, 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, suggesting that it may have a role in combination therapy.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea is its specificity for BTK, which reduces the risk of off-target effects. However, like any small molecule inhibitor, 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea may have limitations in terms of bioavailability, toxicity, and resistance development. In addition, preclinical models may not fully recapitulate the complexity of human disease, which may limit the translational potential of 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea.
Future Directions
For 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea research include the evaluation of its efficacy and safety in clinical trials, as well as its potential in combination therapy with other anti-cancer agents. In addition, the identification of biomarkers that predict response to 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea may help to optimize patient selection and improve outcomes. Finally, the development of next-generation BTK inhibitors with improved potency and selectivity may further enhance the therapeutic potential of this class of agents.
Synthesis Methods
The synthesis of 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-cyanophenylboronic acid, which is then coupled with 3-fluorobenzyl chloride to yield 3-(3-fluorophenyl)methyl-3-cyanophenylboronic acid. The boronic acid is then converted to the corresponding ester, which is subsequently reacted with methyl isocyanate to yield 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea.
Scientific Research Applications
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has shown potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B cells.
properties
IUPAC Name |
3-(3-cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20(11-13-5-2-6-14(17)8-13)16(21)19-15-7-3-4-12(9-15)10-18/h2-9H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTUHLKOYXQHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)
![N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)



